molecular formula C25H26N4O3 B10951083 {5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone

{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone

Cat. No.: B10951083
M. Wt: 430.5 g/mol
InChI Key: WNILTRMRSYWEJR-UHFFFAOYSA-N
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Description

The compound {5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE is a complex organic molecule that features a combination of isoxazole, furan, quinoline, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE involves multiple steps, starting with the preparation of the individual moieties followed by their coupling.

The final coupling of these moieties involves the formation of the methanone linkage under controlled conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole and furan moieties, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinoline moiety using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of alkylated piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of {5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and quinoline moieties are known to interact with biological targets through hydrogen bonding and π-π stacking interactions, which can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    {5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE: shares similarities with other compounds that contain isoxazole, furan, quinoline, and piperazine moieties.

  • Examples include {5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(4-CHLORO-2-QUINOLYL)PIPERAZINO]METHANONE and {5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]ETHANONE .

Uniqueness

  • The unique combination of the isoxazole, furan, quinoline, and piperazine moieties in {5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE provides it with distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various fields.

Properties

Molecular Formula

C25H26N4O3

Molecular Weight

430.5 g/mol

IUPAC Name

[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl]-[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H26N4O3/c1-16-14-24(26-22-7-5-4-6-20(16)22)28-10-12-29(13-11-28)25(30)23-9-8-19(31-23)15-21-17(2)27-32-18(21)3/h4-9,14H,10-13,15H2,1-3H3

InChI Key

WNILTRMRSYWEJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC=C(O4)CC5=C(ON=C5C)C

Origin of Product

United States

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